molecular formula C12H19F2NO3 B13140769 tert-Butyl 3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate

tert-Butyl 3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B13140769
M. Wt: 263.28 g/mol
InChI Key: MIYKZUIWKJFQTJ-UHFFFAOYSA-N
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Description

tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a difluoroethyl group, and a carboxylate ester

Preparation Methods

The synthesis of tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Esterification: The carboxylate ester is formed through esterification reactions involving tert-butyl alcohol and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites or allosteric sites on these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

    tert-Butyl 3-(2,2-difluoroethyl)-4-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of an oxo group.

The uniqueness of tert-Butyl3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl 3-(2,2-difluoroethyl)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-5-4-9(16)8(7-15)6-10(13)14/h8,10H,4-7H2,1-3H3

InChI Key

MIYKZUIWKJFQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(F)F

Origin of Product

United States

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